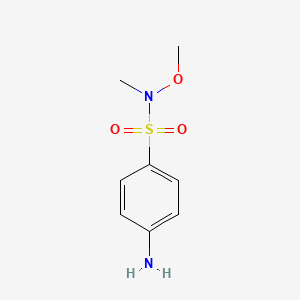

4-amino-N-methoxy-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in chemical synthesis. The presence of amino, methoxy, and methyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which allow for the efficient recognition of different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined, revealing a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. The methoxy and acetyl groups were found to be coplanar with their respective benzene rings, and intramolecular hydrogen bonding contributes to the stability of the molecule .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. For example, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, making them useful as amine protecting/activating groups. These sulfonamides can also be further elaborated by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystalline nature of some sulfonamides allows for the growth of high-quality single crystals, which can be characterized by X-ray crystallography. Theoretical and experimental investigations, including density functional theory (DFT) calculations, can provide insights into vibrational frequencies, NMR chemical shifts, absorption wavelengths, and other properties such as molecular electrostatic potential and frontier molecular orbitals .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- Photodynamic Therapy : A zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a variant similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, shows potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence and Spectroscopy

- Fluorophore Development : Analogues of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, a relative of 4-amino-N-methoxy-N-methylbenzenesulfonamide, are synthesized for their potential as specific fluorophores for Zn(II), showing significant fluorescence upon zinc interaction (Kimber et al., 2003).

Anti-inflammatory Applications

- Anti-inflammatory Agents : Derivatives of 4-amino-N-methoxy-N-methylbenzenesulfonamide, when combined with mefenamic acid, demonstrate significant anti-inflammatory activity, indicating the compound's potential as a pharmacophore in NSAIDs (Mahdi, 2008; Mahdi, 2017).

Anticancer Properties

- Anticancer Potential : Certain derivatives of 4-methylbenzenesulfonamide, a compound structurally similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, have been found to possess anticancer properties, suggesting the potential of related compounds in oncology research (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Anti-HIV Activity

- Potential Anti-HIV Agents : Some derivatives of benzenesulfonamide, closely related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, have shown promise as potential anti-HIV agents in vitro, highlighting the versatility of these compounds in antiviral research (Brzozowski & Sa̧czewski, 2007).

Synthesis and Characterization

- Synthetic Methods : Research into the synthesis and structural characterization of benzenesulfonamide derivatives, including those similar to 4-amino-N-methoxy-N-methylbenzenesulfonamide, is key for the development of various potential therapeutic agents, as evidenced by various studies (Stenfors & Ngassa, 2020); (Purandara, Foro, & Thimme Gowda, 2018).

Eigenschaften

IUPAC Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAEAXZVWSUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407137 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33529-48-5 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)